N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide
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Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The presence of the tert-butyl and methoxy groups on the phenyl ring enhances the compound’s stability and reactivity, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide typically involves the following steps:
Synthesis of 5-tert-butyl-2-methoxyphenylboronic acid: This can be achieved through the reaction of 5-tert-butyl-2-methoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Formation of thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid can be synthesized via various methods, including Pd-catalyzed reactions.
Amide bond formation: The final step involves the coupling of 5-tert-butyl-2-methoxyphenylboronic acid with thiophene-2-carboxylic acid using standard amide coupling reagents such as EDCI or HATU.
Chemical Reactions Analysis
N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide can be compared with other similar compounds:
5-tert-Butyl-2-methoxyphenylboronic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Thiophene-2-carboxylic acid: Another precursor, it is a fundamental building block in the synthesis of various thiophene derivatives.
N-(arylethenesulfonyl)thiophene-2-carboxamide: This compound is structurally similar and exhibits comparable biological activities.
This compound stands out due to its unique combination of functional groups, which enhance its stability, reactivity, and biological activities.
Properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)11-7-8-13(19-4)12(10-11)17-15(18)14-6-5-9-20-14/h5-10H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNWSNFCIZDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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